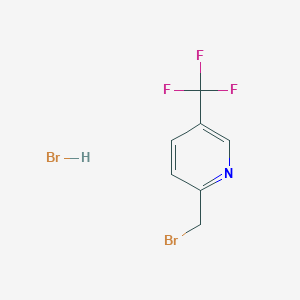
2-(Bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide is a chemical compound with the molecular formula C7H6Br2F3N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both bromomethyl and trifluoromethyl groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide typically involves the bromination of 5-(trifluoromethyl)pyridine. This can be achieved through the reaction of 5-(trifluoromethyl)pyridine with bromine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-(Bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
科学研究应用
2-(Bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the development of bioactive molecules and as a building block for drug discovery.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide involves its ability to participate in various chemical reactions due to the presence of reactive bromomethyl and trifluoromethyl groups. These groups can interact with biological molecules, leading to modifications in their structure and function. The compound’s molecular targets and pathways depend on the specific application and the nature of the interacting molecules.
相似化合物的比较
Similar Compounds
- 2-(Bromomethyl)pyridine hydrobromide
- 2-(Trifluoromethyl)pyridine
- 2-(Chloromethyl)-5-(trifluoromethyl)pyridine
Uniqueness
2-(Bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide is unique due to the simultaneous presence of both bromomethyl and trifluoromethyl groups. This combination imparts distinct reactivity and properties, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a broader range of chemical transformations and applications, particularly in the synthesis of bioactive molecules and specialty chemicals.
属性
分子式 |
C7H6Br2F3N |
|---|---|
分子量 |
320.93 g/mol |
IUPAC 名称 |
2-(bromomethyl)-5-(trifluoromethyl)pyridine;hydrobromide |
InChI |
InChI=1S/C7H5BrF3N.BrH/c8-3-6-2-1-5(4-12-6)7(9,10)11;/h1-2,4H,3H2;1H |
InChI 键 |
QVPLFSGWASJRMN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C(F)(F)F)CBr.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















